1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a 2-methylbenzyl group attached to the nitrogen atom at position 1 and an aldehyde group at position 4 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-methylbenzylhydrazine with an appropriate aldehyde or ketone. One common method is the cyclization of 2-methylbenzylhydrazine with 4-formylpyrazole under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 1-(2-Methylbenzyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2-Methylbenzyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the methyl group on the benzyl ring.
1-(2-Chlorobenzyl)-1H-pyrazole-4-carbaldehyde: Similar structure but has a chlorine atom instead of a methyl group on the benzyl ring.
1-(2-Methylbenzyl)-1H-pyrazole-3-carbaldehyde: Similar structure but the aldehyde group is at position 3 instead of position 4.
Uniqueness
1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-4-2-3-5-12(10)8-14-7-11(9-15)6-13-14/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJDHWQGAMSYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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